1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde: is an organic compound with a complex structure, characterized by multiple methyl groups and an aldehyde functional group. This compound is part of the indene family, which is known for its diverse applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The process begins with the corresponding pentamethyltetrahydroindane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of catalysts like cobalt naphthenate ensures efficient oxidation, and the process is optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the fragrance industry, this compound is used for its musk-like odor, contributing to the formulation of perfumes and scented products .
Mechanism of Action
The mechanism of action of 1,1,4,6,7-Pentamethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
1,1,2,3,3-Pentamethylindane: Another derivative with a different substitution pattern.
Properties
CAS No. |
88633-02-7 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1,1,4,6,7-pentamethyl-2,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C15H20O/c1-9-10(2)14-12(6-7-15(14,4)5)11(3)13(9)8-16/h8H,6-7H2,1-5H3 |
InChI Key |
MYYNRFYLQHKLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2(C)C)C(=C1C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.